Product packaging for 5-Bromo-3,4-dichloro-2-methylpyridine(Cat. No.:)

5-Bromo-3,4-dichloro-2-methylpyridine

Cat. No.: B12980403
M. Wt: 240.91 g/mol
InChI Key: YRDUODJQINRSHW-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dichloro-2-methylpyridine is a polyhalogenated pyridine derivative that serves as a versatile and valuable building block in organic synthesis, particularly in the development of active ingredients for the pharmaceutical and agrochemical industries . Its molecular structure, incorporating bromine and chlorine atoms at the 3, 4, and 5 positions of the pyridine ring, along with a methyl group at the 2-position, provides multiple, differentially reactive sites for sequential and regioselective chemical transformations . This allows researchers to employ cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds at the bromine site, while the chlorine atoms can be selectively displaced via nucleophilic aromatic substitution to introduce a wide range of nitrogen, oxygen, or sulfur-based functionalities . The methyl group can further serve as a handle for functionalization or influence the electronic properties of the ring. As a key synthetic intermediate, this compound is instrumental in constructing complex molecular architectures found in ligands, catalysts, and biologically active molecules, making it an essential reagent for medicinal chemistry and drug discovery programs . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. References: PubChem Compound Summary: this compound BenchChem: Significance of Pyridine Derivatives in Organic Synthesis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrCl2N B12980403 5-Bromo-3,4-dichloro-2-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

IUPAC Name

5-bromo-3,4-dichloro-2-methylpyridine

InChI

InChI=1S/C6H4BrCl2N/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3

InChI Key

YRDUODJQINRSHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1Cl)Cl)Br

Origin of Product

United States

Reactivity and Mechanistic Investigations of 5 Bromo 3,4 Dichloro 2 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Core

Nucleophilic aromatic substitution on the electron-deficient pyridine ring is a fundamental transformation. The presence of multiple halogen substituents on 5-bromo-3,4-dichloro-2-methylpyridine, coupled with the electronic influence of the methyl group, presents a complex landscape for predicting regioselectivity.

The pyridine nitrogen atom acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions. In this compound, the available positions for SNAr are C3, C4, and C5.

Based on established principles of SNAr on pyridine systems, the reactivity of the halogenated positions is expected to follow the order C4 > C3 > C5. The chlorine atom at the C4 position is para to the ring nitrogen, making this site the most electrophilic and thus the most susceptible to nucleophilic attack. The formation of a resonance-stabilized Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, is a key factor in stabilizing the transition state for substitution at this position.

The bromine at the C5 position is also meta to the ring nitrogen and is generally the least reactive site for SNAr. While bromine is typically a better leaving group than chlorine, the positional deactivation outweighs the leaving group ability in SNAr reactions on pyridine rings.

A pertinent study on the regioselective amination of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) demonstrated that nucleophilic substitution occurs preferentially at the C4-chloro position. researchgate.net This provides strong evidence to predict that in this compound, the C4-Cl bond would be the most reactive towards nucleophiles under SNAr conditions.

Table 1: Predicted Reactivity of Halogenated Positions in this compound towards Nucleophilic Aromatic Substitution

PositionHalogenRelationship to NitrogenPredicted ReactivityRationale
C4ChloroParaHighStrong activation by the para nitrogen allows for resonance stabilization of the Meisenheimer intermediate.
C3ChloroMetaModerateLess activation compared to the para position as the negative charge in the intermediate is not delocalized onto the nitrogen.
C5BromoMetaLowPositional deactivation outweighs the better leaving group ability of bromine.

The substituents on the pyridine ring, namely the methyl group at C2 and the halogen atoms themselves, exert significant influence on the SNAr pathways. The methyl group at C2 is an electron-donating group, which would slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, its primary influence is likely steric. For an incoming nucleophile, the C2-methyl group could sterically hinder attack at the adjacent C3-chloro position.

The presence of multiple halogens has a cumulative electron-withdrawing effect, which globally activates the pyridine ring to nucleophilic attack. The chlorine at C3 and the bromine at C5 will have an inductive electron-withdrawing effect that can influence the reactivity of the C4 position.

The scope of nucleophiles that can be introduced via SNAr on activated pyridine rings is broad, including alkoxides, thiolates, and amines. However, the reactivity of the nucleophile is a critical factor. Stronger nucleophiles will react more readily and may even lead to substitution at less activated positions.

For this compound, it is anticipated that strong, hard nucleophiles such as alkoxides and primary or secondary amines would readily displace the chlorine at the C4 position under relatively mild conditions. The introduction of bulkier nucleophiles may be more challenging due to steric hindrance from the adjacent C3-chloro and C5-bromo substituents.

Weaker nucleophiles may require more forcing conditions, which could lead to a loss of regioselectivity and the formation of multiple products. Furthermore, the basicity of the nucleophile needs to be considered, as side reactions such as deprotonation of the methyl group or elimination reactions could potentially occur under strongly basic conditions.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. For this compound, the presence of three carbon-halogen bonds offers multiple handles for such transformations. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is opposite to their reactivity order in SNAr reactions.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with a halide in the presence of a palladium catalyst and a base, is a powerful tool for the formation of carbon-carbon bonds. mdpi.comnih.gov For this compound, the C5-Br bond is the most likely site for initial Suzuki-Miyaura coupling due to the higher reactivity of C-Br bonds compared to C-Cl bonds in the oxidative addition step of the catalytic cycle. A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids demonstrated successful coupling at the C5-bromo position, supporting this prediction. mdpi.com

By carefully selecting the catalyst, ligands, and reaction conditions, it may be possible to achieve selective coupling at the C5-Br bond while leaving the C3-Cl and C4-Cl bonds intact for subsequent transformations. More forcing conditions could potentially lead to double or even triple coupling reactions. Research on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has shown that multiple aryl groups can be introduced sequentially, with the regioselectivity being influenced by the reaction conditions and the stoichiometry of the boronic acid. researchgate.net

The Heck reaction, which couples an aryl halide with an alkene, and the Sonogashira reaction, which couples an aryl halide with a terminal alkyne, are also expected to proceed preferentially at the C5-Br bond of this compound. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.org The Negishi coupling, utilizing an organozinc reagent, would likely follow the same reactivity trend.

Table 2: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of this compound

ReactionCoupling PartnerExpected Site of ReactionRationale
Suzuki-MiyauraOrganoboron reagentC5-BrHigher reactivity of C-Br over C-Cl in oxidative addition.
HeckAlkeneC5-BrHigher reactivity of C-Br over C-Cl in oxidative addition.
SonogashiraTerminal alkyneC5-BrHigher reactivity of C-Br over C-Cl in oxidative addition.
NegishiOrganozinc reagentC5-BrHigher reactivity of C-Br over C-Cl in oxidative addition.

Copper-mediated coupling reactions, such as the Ullmann condensation and the Chan-Lam coupling, provide alternative methods for the formation of carbon-heteroatom and carbon-carbon bonds. The Ullmann reaction typically involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric or catalytic amount of copper. organic-chemistry.org The Chan-Lam coupling utilizes a boronic acid as the coupling partner for the formation of C-O, C-N, and C-S bonds. organic-chemistry.org

Similar to palladium-catalyzed reactions, the reactivity of the carbon-halogen bonds in copper-mediated couplings generally follows the order I > Br > Cl. Therefore, it is expected that the C5-Br bond of this compound would be the most reactive site in both Ullmann and Chan-Lam couplings. This would allow for the selective introduction of aryloxy, arylthio, or arylamino groups at the C5 position. Achieving coupling at the less reactive C-Cl bonds would likely require more forcing conditions, such as higher temperatures and the use of specialized ligands.

Nickel-Catalyzed and Other Transition Metal-Mediated Transformations

There is no specific data in the scientific literature detailing the nickel-catalyzed or other transition metal-mediated transformations of this compound.

In principle, the halogenated sites on the pyridine ring (C3-Cl, C4-Cl, C5-Br) are amenable to various cross-coupling reactions, such as Suzuki, Stille, Negishi, and Buchwald-Hartwig aminations. wikipedia.orgnih.govwikipedia.orgorganic-chemistry.orgwikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org Nickel-catalyzed cross-coupling reactions, in particular, have emerged as a cost-effective and powerful alternative to palladium-based systems for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The reactivity of the C-Br bond is generally higher than that of C-Cl bonds in such transformations, suggesting that initial coupling would likely occur at the C5 position. However, without experimental data, the specific efficacy of nickel catalysts, the required ligands, and reaction conditions for this compound remain undetermined.

Regioselectivity and Chemoselectivity in Multiple Cross-Coupling Events

Detailed research findings on the regioselectivity and chemoselectivity in multiple cross-coupling events involving this compound are not available in the published literature.

For polyhalogenated pyridines, the outcome of cross-coupling reactions is governed by the relative reactivity of the carbon-halogen bonds. Generally, the order of reactivity for palladium- or nickel-catalyzed couplings is C-I > C-Br > C-Cl. beilstein-journals.orgnih.gov Based on this trend, a selective reaction would be anticipated to occur first at the C5-Br bond. Subsequent coupling at one of the C-Cl bonds would require more forcing conditions.

The regioselectivity between the C3-Cl and C4-Cl positions in a second coupling event is more difficult to predict without empirical data. It would be influenced by a combination of electronic effects (the electron-deficient nature of the pyridine ring) and steric hindrance from the adjacent methyl group at C2 and the substituent introduced at C5. beilstein-journals.org Studies on other di- and tri-chlorinated pyridines show that selectivity can often be controlled by the choice of catalyst, ligand, and reaction conditions, but no such studies have been performed on this compound. nih.gov

Metalation and Lithiation Studies of this compound

No specific metalation or lithiation studies have been published for this compound.

There are no experimental reports on the regioselective deprotonation or lithiation of this compound. The pyridine ring has no available C-H bonds for direct deprotonation (ortho-lithiation). Therefore, any lithiation would likely proceed via a metal-halogen exchange mechanism. Using organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures could potentially induce a bromine-lithium exchange at the C5 position, as the C-Br bond is typically more reactive than C-Cl bonds in such exchanges. nih.govnih.govresearchgate.netarkat-usa.org However, the possibility of nucleophilic attack by the organolithium reagent on the electron-deficient pyridine ring presents a potential competing reaction pathway. matanginicollege.ac.in

As no studies on the successful lithiation of this compound exist, there are consequently no reports of subsequent electrophilic quenching reactions. If a lithiated intermediate were to be successfully formed (presumably at the C5 position), it could, in theory, be trapped by a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a new functional group at that position. nih.govresearchgate.net The stability of the lithiated intermediate and the yields of such quenching reactions are unknown.

Transformations of the Methyl Group at C2

No research has been published detailing the specific transformation of the C2-methyl group of this compound.

There are no specific oxidation or reduction strategies reported in the literature for the methyl group of this compound.

Generally, the oxidation of a methyl group on a pyridine ring to a carboxylic acid, aldehyde, or alcohol can be challenging and often requires strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂). mdpi.com The conditions required for such an oxidation might also affect the halogen substituents on the ring.

Conversely, the reduction of a methyl group is not a typical transformation. More common is the reduction of the entire pyridine ring. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure can reduce the pyridine ring to a piperidine. nih.gov However, these conditions could also lead to hydrodehalogenation, removing the chlorine and bromine atoms. The specific outcome for this compound has not been experimentally determined.

Based on a thorough review of the available scientific literature, there is insufficient specific information published on the chemical compound This compound to adequately address the topics outlined in your request.

Detailed experimental or theoretical data concerning the "Reactivity and Mechanistic Investigations" of this specific molecule, including "Functionalization via C-H Activation," "Electrophilic Aromatic Substitution," and "Mechanistic Elucidation of Key Transformations" (kinetic studies, identification of intermediates, and computational support), are not present in the accessible research databases and publications.

While general principles governing the reactivity of substituted pyridines exist, the strict requirement to focus solely on this compound and not introduce information from other compounds prevents the creation of a scientifically accurate and detailed article as per the provided outline. Further research on this specific compound would be necessary to generate the requested content.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 3,4 Dichloro 2 Methylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-Bromo-3,4-dichloro-2-methylpyridine, a combination of one-dimensional and advanced two-dimensional NMR techniques would be employed to unambiguously assign the proton and carbon signals and to understand the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In this molecule, the only aromatic proton at the 6-position would not show any COSY correlations to other aromatic protons. The protons of the methyl group at the 2-position would also not exhibit COSY cross-peaks with the aromatic proton due to the number of intervening bonds.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. A cross-peak would be expected between the aromatic proton at C6 and the C6 carbon, as well as between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This would be crucial for confirming the substitution pattern. The aromatic proton at C6 would be expected to show correlations to C4, C5, and the methyl carbon at C2. The methyl protons would likely show correlations to C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. A NOESY experiment could reveal a spatial correlation between the methyl protons at the 2-position and the aromatic proton at the 6-position, confirming their proximity on the pyridine (B92270) ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations is presented below, based on general principles for halogenated and methylated pyridines.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Expected Key HMBC Correlations (from ¹H)
C2-CH₃~2.5~20C2, C3
C3-~145-
C4-~140-
C5-~120-
H6/C6~8.5~150C2-CH₃, C4, C5

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of crystalline solids. For this compound, ssNMR could provide valuable insights into potential polymorphism (the existence of multiple crystalline forms) and the details of crystal packing.

Given the presence of quadrupolar nuclei (¹⁴N, ³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br), ssNMR experiments would be sensitive to the local electronic environment around these atoms. Changes in the ssNMR spectra, particularly the quadrupolar coupling constants and chemical shift anisotropies, between different batches or crystallization conditions could indicate the presence of different polymorphs. Furthermore, techniques such as cross-polarization magic-angle spinning (CP/MAS) could be used to probe intermolecular proximities, providing information on how the molecules are arranged in the crystal lattice.

The pyridine ring is rigid, and therefore, significant conformational dynamics are not expected for the ring itself. However, the rotation of the methyl group at the 2-position could be studied using variable temperature NMR. While free rotation is expected at room temperature, at very low temperatures, hindered rotation might be observable, leading to broadening or splitting of the methyl proton signal.

Solvent effects on the NMR spectra can provide information about solute-solvent interactions. In polar solvents, the chemical shifts of the aromatic proton and the carbons of the pyridine ring would likely be influenced due to interactions with the solvent molecules. Studying the chemical shifts in a range of solvents with varying polarity could provide insights into the molecule's dipole moment and its interaction with the surrounding medium.

X-ray Crystallography for Precise Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported, analysis of a closely related compound, 3,5-Dibromo-4-methylpyridine, provides a basis for understanding the expected structural features.

From the crystal structure of an analogous halogenated picoline, it is possible to predict the approximate bond lengths and angles for this compound. The pyridine ring is expected to be planar. The C-C and C-N bond lengths within the ring will be characteristic of aromatic systems. The C-Cl, C-Br, and C-CH₃ bond lengths will be influenced by the electronic effects of the substituents and their positions on the ring.

Predicted Intramolecular Geometry Data (based on analogous structures):

ParameterPredicted Value
Bond Lengths (Å)
C-Cl~1.72 - 1.74
C-Br~1.88 - 1.90
C-C (ring)~1.38 - 1.40
C-N (ring)~1.33 - 1.35
C-CH₃~1.50 - 1.52
**Bond Angles (°) **
C-C-C (ring)~118 - 122
C-N-C (ring)~116 - 118
Cl-C-C~119 - 121
Br-C-C~119 - 121
C-C-CH₃~120 - 122
Torsion Angles (°)
Ring atomsClose to 0 or 180 (indicating planarity)

In the solid state, molecules of this compound would be expected to pack in a way that maximizes favorable intermolecular interactions.

Hydrogen Bonding: While there are no strong hydrogen bond donors in the molecule, weak C-H···N or C-H···Cl/Br interactions might occur, where the aromatic or methyl C-H groups act as weak donors and the nitrogen atom or halogen atoms act as acceptors.

Halogen Bonding: Halogen bonding is a significant directional interaction in the crystal engineering of halogenated compounds. It is likely that Br···Cl, Br···N, or Cl···N interactions would play a role in the crystal packing, where the electropositive region on one halogen atom (the σ-hole) interacts with an electronegative region on a neighboring molecule.

π-Stacking: The aromatic pyridine rings could participate in π-stacking interactions. Given the presence of multiple halogen substituents, these interactions are likely to be of the offset or edge-to-face type rather than face-to-face, influenced by the quadrupolar moments of the rings.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for halogenated organic compounds. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. While specific polymorphic studies on this compound are not extensively documented in publicly available literature, the potential for polymorphism can be inferred from studies on similar halogenated pyridine derivatives. The presence of multiple halogen substituents and a methyl group on the pyridine ring can lead to variations in intermolecular interactions, such as halogen bonding and π-stacking, which in turn can result in different crystal packing arrangements.

Co-crystallization is another important technique in crystal engineering, where a target molecule is crystallized with a stoichiometric amount of a second molecule (a coformer) to form a new crystalline solid with a unique structure. For pyridine-containing compounds, co-crystallization is often achieved through hydrogen bonding with carboxylic acids or other suitable coformers. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Studies on the co-crystallization of various pyridine derivatives have demonstrated the robustness of the pyridine-carboxylic acid supramolecular synthon. While specific co-crystallization studies involving this compound are not readily found, the principles of crystal engineering suggest its potential to form co-crystals with a variety of coformers, which could be a subject for future research.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules like this compound. It provides highly accurate mass measurements, allowing for the determination of elemental compositions.

A key feature in the mass spectrum of a halogenated compound is its characteristic isotopic pattern. The presence of bromine and chlorine atoms in this compound gives rise to a distinct isotopic cluster for the molecular ion and its fragments. Bromine has two major isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Chlorine has two major isotopes, 35Cl and 37Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.

The presence of one bromine and two chlorine atoms in the molecule will result in a complex isotopic pattern for the molecular ion peak (M). The relative intensities of the isotopic peaks can be predicted based on the natural abundances of the isotopes. The most intense peak in the cluster will correspond to the ion containing the most abundant isotopes (79Br, 35Cl, 35Cl). The M+2 peak will be a combination of ions containing one heavier isotope (e.g., 81Br, 35Cl, 35Cl or 79Br, 37Cl, 35Cl). The M+4 and M+6 peaks will also be present with decreasing intensities, corresponding to ions with two and three heavier isotopes, respectively. This unique isotopic signature provides definitive confirmation of the number of bromine and chlorine atoms in the molecule.

Table 1: Theoretical Isotopic Pattern for the Molecular Ion of this compound

m/z (relative to M)Isotopic CompositionPredicted Relative Intensity (%)
M12C61H479Br35Cl214N100.0
M+2Combination of one 81Br or one 37Cl~129.5
M+4Combination of two 37Cl or one 81Br and one 37Cl~57.8
M+6Combination of one 81Br and two 37Cl~9.4

Note: The predicted relative intensities are approximations and may vary slightly in experimental data.

Under different ionization conditions, such as electron ionization (EI) and chemical ionization (CI), this compound will undergo characteristic fragmentation. The elucidation of these fragmentation pathways provides valuable structural information.

In Electron Ionization (EI) , the high energy can lead to extensive fragmentation. Common fragmentation pathways for halogenated pyridines include:

Loss of a halogen atom: The initial molecular ion can lose a bromine or chlorine radical to form a more stable cation. The relative ease of cleavage often follows the trend Br > Cl.

Loss of a methyl group: Cleavage of the C-C bond can result in the loss of a methyl radical (•CH3).

Ring fragmentation: The pyridine ring itself can undergo cleavage, leading to smaller fragment ions.

Loss of HCl or HBr: Elimination of a hydrogen halide molecule is another possible fragmentation pathway.

In Chemical Ionization (CI) , a softer ionization technique, the protonated molecular ion [M+H]+ is typically observed as the base peak with less fragmentation compared to EI. The fragmentation that does occur often involves the loss of neutral molecules such as HCl or HBr.

Table 2: Plausible Fragmentation Pathways of this compound

Ionization ModePrecursor Ion (m/z)Plausible Fragment Ion (m/z)Neutral Loss
EI[M]+•[M-Br]+•Br
EI[M]+•[M-Cl]+•Cl
EI[M]+•[M-CH3]+•CH3
EI[M]+•[M-HBr]+•HBr
EI[M]+•[M-HCl]+•HCl
CI[M+H]+[M+H-HBr]+HBr
CI[M+H]+[M+H-HCl]+HCl

Note: The m/z values are nominal and would be determined with high accuracy in HRMS.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational modes of this compound can be correlated to specific stretching, bending, and torsional motions of its constituent atoms and functional groups. The number of fundamental vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. For this compound (C6H4BrCl2N), with 14 atoms, there are 36 fundamental vibrational modes.

These modes can be broadly categorized as:

Pyridine ring vibrations: These include C-C and C-N stretching vibrations, as well as in-plane and out-of-plane ring deformation modes.

C-H vibrations: These involve stretching and bending (in-plane and out-of-plane) of the C-H bonds on the pyridine ring and the methyl group.

C-Halogen vibrations: C-Cl and C-Br stretching and bending modes are expected in the lower frequency region of the spectrum.

Methyl group vibrations: These include symmetric and asymmetric C-H stretching, as well as bending (scissoring, rocking, wagging, and twisting) modes.

The IR and Raman spectra will exhibit characteristic bands corresponding to the different functional groups present in the molecule. The positions of these bands are influenced by the electronic effects of the substituents and potential vibrational coupling between different modes.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm-1)Description
Aromatic C-H Stretching3100 - 3000Stretching vibrations of the C-H bond on the pyridine ring.
Methyl C-H Stretching (asymmetric & symmetric)2980 - 2850Stretching vibrations of the C-H bonds in the methyl group.
Pyridine Ring C=C and C=N Stretching1600 - 1400In-plane stretching vibrations of the aromatic ring framework.
Methyl C-H Bending (asymmetric & symmetric)1470 - 1370Bending vibrations of the H-C-H angles in the methyl group.
In-plane C-H Bending1300 - 1000In-plane bending (scissoring and rocking) of the aromatic C-H bond.
C-Cl Stretching800 - 600Stretching vibrations of the carbon-chlorine bonds.
C-Br Stretching650 - 500Stretching vibration of the carbon-bromine bond.
Out-of-plane C-H Bending900 - 675Out-of-plane bending (wagging and twisting) of the aromatic C-H bond.
Ring Puckering/Deformation Modes< 600Low-frequency vibrations involving the deformation of the pyridine ring.

The electron-withdrawing nature of the bromine and chlorine atoms will influence the electron density of the pyridine ring, which in turn will affect the force constants of the ring vibrations, likely causing shifts in their characteristic frequencies compared to unsubstituted pyridine. Vibrational coupling can occur between modes of similar symmetry and frequency, leading to shifts in their expected positions and changes in their intensities. A detailed analysis of the IR and Raman spectra, often aided by computational chemistry methods like Density Functional Theory (DFT), would be necessary to make precise assignments for all the vibrational modes of this compound.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Electronic Transitions and Band Assignments

The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions from its ground state to various excited states upon the absorption of photons. For heteroaromatic compounds like pyridine and its derivatives, the most significant electronic transitions are typically of the n→π* and π→π* types.

π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the pyridine ring, these transitions usually result in strong absorption bands in the UV region. The presence of substituents on the pyridine ring can significantly influence the energy of these transitions. In the case of this compound, the electron-withdrawing chloro and bromo substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands compared to unsubstituted pyridine. This is due to the extension of the conjugated system by the lone pairs of the halogen atoms. The methyl group, being a weak electron-donating group, would have a smaller, likely bathochromic, effect.

n→π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair of the nitrogen atom) to a π* antibonding orbital. These transitions are typically weaker in intensity compared to π→π* transitions and appear at longer wavelengths. The energy of the n→π* transition is highly sensitive to the electronic environment of the nitrogen atom. The electron-withdrawing halogen substituents would be expected to lower the energy of the non-bonding orbital, leading to a hypsochromic shift (a shift to shorter wavelengths) of the n→π* absorption band.

Based on these principles, a hypothetical UV-Vis absorption spectrum for this compound can be predicted. The table below illustrates the expected absorption bands and their assignments.

Hypothetical Absorption Data for this compound
Wavelength (λmax)
~220-240 nm
~270-290 nm
~290-310 nm

Note: The values presented in this table are estimations based on the analysis of similar substituted pyridines and are not experimental data.

Emission spectroscopy (fluorescence and phosphorescence) provides information about the de-excitation pathways of a molecule from its excited state. Generally, substituted pyridines are weakly fluorescent. The presence of heavy atoms like bromine can enhance intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to phosphorescence. However, without experimental data, any discussion on the emission properties of this compound remains speculative.

Solvent Effects on Electronic Spectra

The polarity of the solvent can have a significant impact on the position and intensity of absorption bands, a phenomenon known as solvatochromism. The study of solvent effects can provide further insights into the nature of the electronic transitions.

π→π* Transitions: For π→π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore better stabilized by polar solvents.

n→π* Transitions: In contrast, n→π* transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity. The non-bonding electrons of the nitrogen atom can interact with polar solvent molecules (especially protic solvents) through hydrogen bonding. This stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition.

The expected solvent effects on the absorption spectrum of this compound are summarized in the table below.

Solvent Effects on the UV-Vis Spectrum of this compound
Solvent Polarity
Increasing Polarity

Note: This table represents the generally expected trends for substituted pyridines and is not based on experimental data for the specific compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data that adheres to the provided outline. The creation of such an article would require access to primary research that does not appear to have been conducted or published.

Theoretical and Computational Investigations of 5 Bromo 3,4 Dichloro 2 Methylpyridine

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions are valuable for interpreting experimental spectra and for understanding the electronic structure of the molecule.

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational spectroscopy, aiding in the structural elucidation of organic molecules. nih.gov For 5-Bromo-3,4-dichloro-2-methylpyridine, DFT calculations would be the primary tool for predicting ¹H and ¹³C chemical shifts as well as spin-spin coupling constants.

The standard approach involves a multi-step process. First, the geometry of the molecule is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a suitable basis set, such as 6-31G(d). nih.gov Following optimization, NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. More advanced approaches may employ machine learning models to refine DFT-calculated shifts, enhancing their accuracy. nih.govchemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following table is a template illustrating the type of data that would be generated from a computational study. Specific values for this compound are not available in the cited literature.)

Atom Predicted Chemical Shift (ppm)
C2 Data not available in literature
C3 Data not available in literature
C4 Data not available in literature
C5 Data not available in literature
C6 Data not available in literature
CH₃ Data not available in literature
H6 Data not available in literature

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations are essential for assigning the bands observed in experimental spectra.

To simulate the IR and Raman spectra of this compound, a frequency calculation would be performed on the optimized geometry of the molecule. This is typically done at the same level of theory as the geometry optimization (e.g., DFT with the B3LYP functional). The calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities for each vibrational mode. nih.govnih.govresearchgate.net These computed spectra can then be visualized and compared with experimental data. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: This table is a template. Specific vibrational frequencies and their assignments for this compound are not available in the cited literature.)

Vibrational Mode Predicted Frequency (cm⁻¹) IR Intensity Raman Activity
C-H stretch (aromatic) Data not available in literature Data not available Data not available
C-H stretch (methyl) Data not available in literature Data not available Data not available
C-N stretch Data not available in literature Data not available Data not available
C-Cl stretch Data not available in literature Data not available Data not available

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating theoretical UV-Vis spectra. nih.govresearchgate.netrsc.orgresearchgate.netacs.org

The process begins with the optimized ground-state geometry of this compound. A TD-DFT calculation is then performed to obtain the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions. nih.govresearchgate.net These data are used to generate a theoretical absorption spectrum, which shows the predicted wavelength of maximum absorption (λmax) and the intensity of the absorption bands. The choice of functional and basis set can significantly impact the accuracy of the predicted spectrum, and it is often necessary to benchmark different methods against experimental data for related compounds. nih.govresearchgate.netrsc.org

Table 3: Predicted Electronic Transitions for this compound (Note: This table is a template. Specific electronic transition data for this compound are not available in the cited literature.)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength
S₀ → S₁ Data not available in literature Data not available Data not available
S₀ → S₂ Data not available in literature Data not available Data not available

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and energy barriers that govern the reaction pathway.

To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the TS and to verify that it connects the reactants and products.

The search for a transition state typically begins with a guess of its structure, which can then be optimized using various algorithms. Once a stationary point is found, a frequency calculation is performed to confirm that it is a true transition state, characterized by having exactly one imaginary frequency. researchgate.net This imaginary frequency corresponds to the motion along the reaction coordinate.

To confirm that the located TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. rowansci.comscm.comuni-muenchen.deq-chem.com The IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions, ideally leading to the reactant and product minima.

These energy calculations are typically performed at a high level of theory to ensure accuracy. The Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔGrxn) can also be calculated by including zero-point vibrational energies, thermal corrections, and entropy effects. These thermodynamic quantities provide a more complete picture of the reaction's feasibility and rate. For example, in the halogenation of pyridines, computational studies have been used to determine the Gibbs energy profiles and identify the rate-determining steps. chemrxiv.orgnih.govnsf.govnih.gov

Table 4: Hypothetical Reaction Energetics for a Substitution Reaction of this compound (Note: This table is a template illustrating the type of data generated from a computational study of a reaction mechanism. Specific values are not available in the cited literature.)

Species Relative Electronic Energy (kcal/mol) Relative Gibbs Free Energy (kcal/mol)
Reactants 0.0 0.0
Transition State Data not available in literature Data not available in literature
Products Data not available in literature Data not available in literature
Activation Barrier (Ea) Data not available in literature -
Reaction Energy (ΔE) Data not available in literature -
Gibbs Free Energy of Activation (ΔG‡) - Data not available in literature

| Gibbs Free Energy of Reaction (ΔGrxn) | - | Data not available in literature |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

For a molecule like this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are then calculated using a force field, and the trajectories of the atoms are determined by solving Newton's equations of motion. volkamerlab.org These simulations can reveal how the molecule behaves in a solution, including its rotational and translational diffusion, as well as the stability of its different conformations.

The interactions with solvent molecules are of particular interest. The halogen atoms (bromine and chlorine) and the nitrogen atom in the pyridine (B92270) ring of this compound are expected to play a significant role in its solvation. Computational studies on similar halogenated compounds have shown that solvent molecules arrange themselves around the solute to maximize favorable interactions, such as hydrogen bonding and dipole-dipole interactions. rsc.orgnih.gov For instance, in an aqueous environment, water molecules would likely form hydrogen bonds with the nitrogen atom of the pyridine ring. Furthermore, the halogen atoms can participate in halogen bonding with solvent molecules that can act as halogen bond acceptors. acs.org

The dynamic nature of these interactions can be quantified through various analyses of the MD simulation trajectory. For example, the radial distribution function can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom of this compound. The residence time of solvent molecules around the solute can also be computed to understand the stability of the solvation shell.

A hypothetical molecular dynamics simulation of this compound in a common solvent like water would likely reveal a structured solvation shell around the molecule. The specifics of these interactions, such as the orientation of water molecules and the strength of the interactions, would be key outputs of such a study.

Table 1: Predicted Dominant Solute-Solvent Interactions in a Molecular Dynamics Simulation of this compound in Water

Interacting Site on SoluteInteracting Site on WaterType of Interaction
Pyridine NitrogenHydrogenHydrogen Bond
Bromine AtomOxygenHalogen Bond
Chlorine AtomsOxygenHalogen Bond
Methyl GroupOxygen/Hydrogenvan der Waals
Aromatic RingWater MoleculeHydrophobic Interaction

Investigation of Non-Covalent Interactions (Halogen Bonding, Hydrogen Bonding) through Computational Methods

Computational chemistry provides a powerful toolkit for investigating the non-covalent interactions that govern the supramolecular chemistry of molecules like this compound. These interactions, while weaker than covalent bonds, are crucial in determining the physical and chemical properties of a substance in the solid state and in solution. The primary non-covalent interactions expected for this molecule are halogen bonding and hydrogen bonding.

Halogen Bonding:

Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. mdpi.com In this compound, the bromine and chlorine atoms can act as halogen bond donors. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-X covalent bond (where X = Br, Cl). mdpi.comnih.gov This positive region can interact favorably with electron-rich sites, such as the lone pair of electrons on a nitrogen or oxygen atom of a neighboring molecule.

Computational methods, particularly density functional theory (DFT), are well-suited to study halogen bonding. Calculations can be performed to determine the geometry and energy of halogen-bonded complexes. For instance, a theoretical study could model the interaction between this compound and a simple Lewis base like ammonia (B1221849) or pyridine. The results would provide information on the strength of the halogen bond, the optimal distance and angle of the interaction, and the charge transfer that occurs upon complex formation. researchgate.net Studies on other halogenated pyridines have shown that the strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F). vub.ac.be

Hydrogen Bonding:

The nitrogen atom in the pyridine ring of this compound is a potential hydrogen bond acceptor. It can interact with hydrogen bond donors, such as water, alcohols, or N-H groups of other molecules. nih.gov Computational studies can be employed to characterize these hydrogen bonding interactions. Similar to halogen bonding, DFT calculations can provide detailed information about the geometry and energetics of hydrogen-bonded dimers or larger clusters. nih.gov

The presence of electron-withdrawing halogen atoms on the pyridine ring is expected to decrease the basicity of the nitrogen atom, thereby weakening its ability to accept a hydrogen bond compared to unsubstituted pyridine. nih.govfu-berlin.de Computational analysis can precisely quantify this effect by comparing the hydrogen bond energies of this compound with that of pyridine in complexes with a common hydrogen bond donor.

Table 2: Predicted Characteristics of Non-Covalent Interactions in this compound from Computational Models

Interaction TypeDonor Atom(s)Acceptor Atom(s)Predicted Relative Strength
Halogen BondC-Br, C-ClN, O, etc. (Lewis bases)Moderate
Hydrogen BondH-N, H-O, etc. (from other molecules)Pyridine NitrogenWeaker than unsubstituted pyridine
π-π StackingPyridine RingPyridine Ring (of another molecule)Weak
van der WaalsAll atomsAll atoms (of another molecule)Weak

Applications of 5 Bromo 3,4 Dichloro 2 Methylpyridine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The polysubstituted nature of 5-Bromo-3,4-dichloro-2-methylpyridine makes it an attractive starting material for the synthesis of intricate heterocyclic frameworks. The differential reactivity of the halogen atoms (bromo versus chloro) and their positions on the pyridine (B92270) ring can be exploited to achieve regioselective transformations, paving the way for the construction of diverse molecular architectures.

Construction of Fused Pyridine Ring Systems

For instance, the bromine atom at the 5-position is generally more susceptible to oxidative addition to a palladium(0) catalyst than the chlorine atoms. This difference in reactivity could allow for the selective introduction of an aryl, vinyl, or alkynyl group at this position. Subsequent intramolecular reactions, such as Heck reactions or cyclization onto a suitably placed functional group on the newly introduced substituent, could then be employed to form a new ring fused to the original pyridine core.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Fused Pyridine Systems from this compound

Cross-Coupling ReactionReagentPotential Fused System
Suzuki CouplingArylboronic acidAryl-fused pyridines (e.g., quinolines, isoquinolines)
Sonogashira CouplingTerminal alkyneFuro[x,y-z]pyridines, Thieno[x,y-z]pyridines
Buchwald-Hartwig AminationAmineAza-fused pyridines (e.g., pyrido[x,y-z]pyrimidines)

Derivatization Towards Biologically Relevant Scaffolds (Focus on Chemical Synthesis, not Biological Activity)

The synthesis of novel pyridine-based derivatives through reactions like the Suzuki cross-coupling has been demonstrated with similar compounds such as 5-bromo-2-methylpyridin-3-amine (B1289001). mdpi.com This methodology can be extrapolated to this compound, where the halogen atoms can be sequentially replaced with various organic moieties to build complex, biologically relevant scaffolds.

The chloro groups at the 3- and 4-positions, being less reactive than the bromo group, would likely require more forcing reaction conditions for substitution. This graduated reactivity allows for a stepwise and controlled derivatization of the pyridine ring. For example, a Suzuki coupling could first be performed at the 5-position, followed by nucleophilic aromatic substitution (SNAr) reactions at the 2- and 4-positions. The introduction of amine, ether, or thioether linkages through SNAr reactions would lead to a wide array of derivatives with diverse structural features.

Role in the Development of Advanced Materials

The incorporation of heterocyclic units into polymers and other organic materials can impart desirable electronic, optical, and thermal properties. While there is no specific literature on the use of this compound in materials science, the reactivity of its functional groups suggests its potential as a monomer or cross-linking agent.

Incorporation into Functional Polymers and Oligomers

The di- and tri-halo-substituted nature of this compound makes it a candidate for polycondensation reactions. For instance, through Kumada or Negishi cross-coupling reactions, it could be polymerized with di-Grignard or di-zinc reagents to form conjugated polymers. The pyridine nitrogen and halogen atoms would influence the electronic properties of the resulting polymer, potentially leading to materials with interesting conductive or light-emitting properties.

Use in the Synthesis of Novel Optoelectronic or Conductive Organic Materials

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing halogen substituents, makes this compound a potential building block for n-type organic materials. By incorporating this unit into larger conjugated systems, it may be possible to tune the electron affinity and charge transport properties of the resulting materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Ligand Synthesis for Coordination Chemistry and Catalysis

The pyridine nitrogen atom in this compound possesses a lone pair of electrons and can thus act as a ligand, coordinating to a variety of metal centers. The electronic properties of the pyridine ring, and consequently the coordinating ability of the nitrogen atom, are significantly influenced by the number and nature of the substituents.

The presence of three electron-withdrawing halogen atoms in this compound would decrease the electron density on the nitrogen atom, making it a weaker Lewis base compared to unsubstituted pyridine. This modulation of the ligand's electronic properties can be advantageous in catalysis, as it can affect the reactivity and selectivity of the metal catalyst.

Furthermore, the halogen atoms themselves can serve as handles for the introduction of other coordinating groups, allowing for the synthesis of multidentate ligands. For example, displacement of the chloro groups with phosphine (B1218219) or amine-containing nucleophiles could lead to the formation of bidentate or pincer-type ligands. These ligands could then be used to prepare transition metal complexes with potential applications in homogeneous catalysis, such as cross-coupling reactions, hydrogenation, or polymerization.

Design of Pyridine-Based Ligands for Transition Metal Catalysis

Pyridine-based ligands are of paramount importance in transition metal catalysis, influencing the activity, selectivity, and stability of the catalytic system. The substitution pattern on the pyridine ring allows for fine-tuning of the ligand's electronic and steric properties. This compound serves as an excellent precursor for a variety of pyridine-based ligands, primarily through selective cross-coupling reactions.

The presence of both bromo and chloro substituents allows for sequential and site-selective functionalization. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Negishi, Sonogashira, and Buchwald-Hartwig amination reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. mdpi.com This reactivity difference can be exploited to introduce a substituent at the 5-position selectively, while leaving the chloro groups at the 3- and 4-positions intact for subsequent transformations.

For instance, a Suzuki-Miyaura coupling could be employed to introduce an aryl or heteroaryl group at the 5-position. The resulting 5-aryl-3,4-dichloro-2-methylpyridine could then be subjected to a second cross-coupling reaction under more forcing conditions to functionalize one or both of the chloro positions, leading to the synthesis of complex, unsymmetrical bi- and terpyridine ligands. These ligands are highly sought after for their ability to form stable complexes with a variety of transition metals, which can be used in a wide range of catalytic applications, including C-C and C-N bond formation, and polymerization reactions. mdpi.com

Below is a representative table illustrating the potential for selective functionalization of this compound in the synthesis of pyridine-based ligands.

Reaction TypePosition of Initial FunctionalizationSubsequent FunctionalizationPotential Ligand Type
Suzuki-Miyaura Coupling5-position (C-Br)3- and/or 4-position (C-Cl)Bi- and terpyridines
Sonogashira Coupling5-position (C-Br)3- and/or 4-position (C-Cl)Alkynyl-substituted pyridines
Buchwald-Hartwig Amination5-position (C-Br)3- and/or 4-position (C-Cl)Aminopyridine derivatives
Negishi Coupling5-position (C-Br)3- and/or 4-position (C-Cl)Alkyl- or aryl-substituted pyridines

Exploration of Metal-Organic Framework (MOF) Components

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. The properties of MOFs, such as their pore size, shape, and chemical environment, are dictated by the geometry and functionality of the organic linkers. Pyridine-containing linkers are widely used in the construction of MOFs due to the ability of the pyridine nitrogen to coordinate with metal centers. alfa-chemistry.com

This compound presents an intriguing scaffold for the design of multifunctional MOF linkers. To be utilized as a linker, the methyl group could be oxidized to a carboxylic acid, or the halogen atoms could be replaced with coordinating groups via cross-coupling reactions. For example, a double Sonogashira coupling at the 5-bromo and one of the chloro positions with a terminal alkyne bearing a carboxylic acid or another coordinating group would yield a rigid, functionalized linker.

The remaining halogen atoms on the pyridine ring of the linker within the MOF structure offer opportunities for post-synthetic modification (PSM). researchgate.netrsc.org PSM is a powerful strategy for introducing new functionalities into a pre-existing MOF without altering its framework topology. researchgate.net For instance, the unreacted chloro or bromo groups could serve as handles for further cross-coupling reactions to introduce catalytic sites, recognition motifs, or other functional groups, thereby tailoring the properties of the MOF for specific applications such as gas storage, separation, and heterogeneous catalysis. rsc.orgtesisenred.net The presence of multiple halogen sites on the initial building block allows for the creation of multidirectional linkers, which can lead to the formation of MOFs with complex and potentially novel topologies.

Methodological Advancements in Organic Synthesis Utilizing this compound

The unique structural features of this compound also make it a valuable substrate for the development and advancement of new synthetic methodologies, particularly in the areas of reaction efficiency and process intensification.

Development of Cascade Reactions and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of the first reaction is the substrate for the next, all occurring in a single pot. baranlab.org Multicomponent reactions (MCRs) are one-pot reactions in which three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. acsgcipr.orgacs.org Both approaches offer significant advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses.

The polyhalogenated nature of this compound makes it an ideal candidate for the development of novel cascade and multicomponent reactions. For example, a sequence could be envisioned where an initial cross-coupling at the 5-position introduces a functional group that can then participate in an intramolecular cyclization with one of the adjacent chloro-substituted positions. This could lead to the rapid construction of fused heterocyclic systems, which are prevalent in medicinal chemistry.

In the context of MCRs, this compound could serve as a versatile building block. For instance, in a Hantzsch-type pyridine synthesis, which is a classic MCR, derivatives of this compound could be used to introduce a pre-functionalized pyridine ring into a more complex final product. acsgcipr.org The development of new MCRs and cascade reactions involving such polyfunctionalized building blocks is an active area of research aimed at streamlining the synthesis of complex molecules.

Application in Flow Chemistry and Microreactor Technologies

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful tool in modern organic synthesis. nih.gov Microreactors, with their small channel dimensions, offer numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety, particularly for highly exothermic or hazardous reactions. wiley.comorganic-chemistry.org

The functionalization of polyhalogenated pyridines often involves highly reactive organometallic intermediates, such as those generated via halogen-metal exchange, and can be highly exothermic. researchgate.net Performing such reactions in a microreactor allows for rapid dissipation of heat, preventing the formation of hot spots and minimizing the formation of byproducts. europa.eustolichem.commt.com The precise control over stoichiometry and residence time in a flow system can also lead to improved selectivity in the sequential functionalization of the different halogen atoms of this compound. acs.org

For example, a selective lithium-bromine exchange at the 5-position could be performed at low temperature in a microreactor, followed by the immediate introduction of an electrophile in a subsequent reaction zone. The resulting product could then be directed to another microreactor for a higher-temperature cross-coupling reaction at one of the chloro positions. This "telescoping" of reactions in a continuous flow setup can significantly reduce reaction times, improve yields, and facilitate scale-up. sci-hub.seuc.pt The use of packed-bed microreactors containing immobilized catalysts can further enhance the efficiency and sustainability of these processes. organic-chemistry.org

The table below summarizes the advantages of using flow chemistry and microreactors for the functionalization of this compound.

FeatureAdvantage in Flow Chemistry/Microreactors
Heat Transfer Efficient dissipation of heat from exothermic reactions (e.g., halogen-metal exchange, cross-coupling), improving safety and reducing byproduct formation. wiley.comeuropa.eu
Mass Transfer Rapid mixing of reagents, leading to faster reaction rates and improved yields. wiley.com
Reaction Control Precise control over residence time, temperature, and stoichiometry, enabling selective functionalization of different halogen positions.
Safety Small reaction volumes minimize the risks associated with handling hazardous reagents and unstable intermediates. mt.com
Scalability Straightforward scale-up by running the flow system for longer periods or by parallelizing multiple reactors.

Future Perspectives and Emerging Research Directions for Halogenated Pyridine Chemistry

Sustainable and Green Chemical Approaches for Synthesis and Derivatization

The synthesis of polysubstituted pyridines, including halogenated variants, is increasingly moving away from traditional, often harsh, synthetic methods. The future lies in the adoption of sustainable and green chemistry principles to minimize environmental impact and enhance safety. nih.gov

Key emerging approaches include:

One-Pot Multicomponent Reactions: These reactions combine multiple starting materials in a single step to form complex products, reducing solvent waste, energy consumption, and purification steps. nih.gov

Green Catalysts: The development and use of environmentally benign catalysts, such as biocatalysts or earth-abundant metal catalysts, are replacing toxic and heavy metal catalysts.

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses are gaining traction as they can significantly reduce reaction times and improve energy efficiency compared to conventional heating. nih.gov

Eco-Friendly Solvents: The industry is shifting towards the use of greener solvents like water, supercritical fluids, or ionic liquids, and in some cases, solvent-free reaction conditions to reduce volatile organic compound (VOC) emissions. nih.govbiosynce.com For instance, certain pyridine (B92270) derivatives can be designed to act as recyclable solvents that separate easily from reaction products, minimizing energy-intensive distillation processes. biosynce.com

ApproachTraditional MethodGreen AlternativeKey Advantage
Solvent Chlorinated hydrocarbons (e.g., Dichloromethane)Water, Ionic Liquids, Supercritical CO2, or Solvent-freeReduced toxicity and environmental pollution. nih.govbiosynce.com
Catalysis Stoichiometric heavy metal reagentsBiocatalysts, Photocatalysts, Earth-abundant metal catalystsLower toxicity, higher selectivity, and catalytic efficiency. biosynce.com
Energy Input Conventional heating (oil baths)Microwave irradiation, UltrasonicationFaster reaction times, lower energy consumption. nih.gov
Process Multi-step synthesis with isolation of intermediatesOne-pot multicomponent reactionsIncreased atom economy, reduced waste and labor. nih.gov

These green protocols are not only environmentally beneficial but also often lead to higher yields and selectivities, making them economically attractive for the industrial-scale synthesis of compounds like 5-Bromo-3,4-dichloro-2-methylpyridine.

Exploration of Novel Reactivity Modes and Unconventional Transformations

Chemists are actively seeking to expand the synthetic toolbox for halogenated pyridines by exploring novel reactivity patterns that go beyond classical transformations. The electron-deficient nature of the pyridine ring often makes direct functionalization challenging, necessitating innovative strategies. nih.gov

A significant area of research involves the temporary disruption of the pyridine's aromaticity to facilitate reactions that are otherwise difficult to achieve. One such strategy is the use of Zincke imine intermediates, which are formed by a ring-opening reaction of pyridinium (B92312) salts. researchgate.netchemrxiv.orgnih.gov These acyclic intermediates behave like polarized alkenes, enabling highly regioselective halogenation at the 3-position under mild conditions before the pyridine ring is reformed. researchgate.netchemrxiv.orgnih.gov This method provides a powerful alternative to traditional electrophilic aromatic substitution, which often requires harsh conditions for electron-deficient pyridines. nih.govnih.gov

Another emerging frontier is the direct functionalization of C–H bonds. While challenging on an electron-poor ring, photoredox catalysis using organic photocatalysts like quinolinone is enabling the site-selective addition of functionalities such as phosphinoyl and carbamoyl (B1232498) groups to pyridinium derivatives under mild, transition-metal-free conditions. acs.orgacs.org Furthermore, strategic modifications to the pyridine ring itself, such as N-oxidation or substitution with carefully chosen functional groups, can modulate the electronic properties and reactivity of the entire molecule, opening up new avenues for catalysis and functionalization. nih.govrsc.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

For the synthesis and derivatization of halogenated pyridines, AI and ML can:

Predict Reaction Outcomes: Machine learning algorithms can predict the major product of a reaction, its yield, and even its stereoselectivity by considering factors like reactants, catalysts, and solvents. chemeurope.comcam.ac.uk Some models treat reactants and products as different "languages" and use machine translation principles to predict the outcome, achieving accuracies that can surpass those of trained chemists. cam.ac.uk

Optimize Reaction Conditions: AI can rapidly screen a vast parameter space (temperature, concentration, catalyst loading) to identify the optimal conditions for a desired transformation, saving significant time and resources compared to traditional experimental optimization.

Propose Novel Synthetic Routes: By learning the rules of chemical reactivity, AI can suggest new, non-intuitive synthetic pathways to target molecules like this compound. cam.ac.ukacs.org

Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and discovering new ones. Advanced in-situ spectroscopic techniques, which monitor reactions as they happen in real-time, are providing unprecedented insights into the transient intermediates and transition states that govern the chemistry of pyridines.

Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) are being employed to study complex reaction systems. acs.orgacs.orgsci-hub.se For example, surface-enhanced infrared absorption spectroscopy has been used to identify adsorbed intermediates in pyridine-mediated electrochemical reactions, clarifying the reaction pathway. acs.org Similarly, electrochemical surface-enhanced Raman spectroscopy (EC-SERS) can probe the interaction of pyridine molecules with electrode surfaces at a molecular level. acs.org

TechniqueInformation GainedApplication in Pyridine Chemistry
In-Situ FT-IR Vibrational modes of molecules, identification of functional groups and intermediates.Monitoring the formation and consumption of species in real-time during pyridine derivatization. acs.orgmdpi.com
In-Situ Raman Complementary vibrational data, excellent for aqueous systems and solid catalysts.Studying catalyst-pyridine interactions and identifying surface-adsorbed species. acs.orgmdpi.com
In-Situ NMR Detailed structural information about soluble species, reaction kinetics.Tracking the conversion of reactants to products and identifying soluble intermediates in solution-phase reactions. sci-hub.se

By providing a direct window into the reaction mechanism, these operando techniques enable chemists to rationally design more efficient and selective syntheses for complex halogenated pyridines. rsc.org

Design of High-Throughput Screening Methodologies for New Reactions

The discovery of novel reactions and the optimization of existing ones are being accelerated by the adoption of high-throughput experimentation (HTE) and screening methodologies. These automated platforms allow for hundreds or thousands of reactions to be run in parallel on a microscale, dramatically increasing the pace of research. nih.gov

In the context of halogenated pyridine chemistry, HTE is being used to:

Discover New Catalysts: Screen large libraries of potential catalysts for a specific transformation, such as a cross-coupling reaction involving a C-Br or C-Cl bond on the pyridine ring.

Rapidly Optimize Reaction Conditions: Quickly evaluate a wide range of solvents, bases, ligands, and temperatures to find the optimal conditions for a given reaction. nih.gov

Explore Substrate Scope: Systematically test the generality of a new reaction by applying it to a diverse library of substituted pyridine starting materials. core.ac.uk

The use of microscale HTE was crucial for rapidly optimizing reaction parameters and investigating the substrate scope for the functionalization of complex peptide macrocycles containing pyridine moieties. nih.gov This approach allows researchers to quickly identify promising lead candidates and reaction conditions, which can then be scaled up for further investigation. The ability to rapidly screen vast arrays of pyridine derivatives and reaction conditions is a powerful tool for accelerating the discovery of new bioactive molecules and materials. core.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.